![molecular formula C22H26N2O5S B2999353 Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate CAS No. 941944-88-3](/img/structure/B2999353.png)
Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate
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Overview
Description
“Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate” is a complex organic compound. It contains a thiazinan ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom . The thiazinan ring in this compound is substituted with a 1,1-dioxide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazinan ring, possibly through a cyclization reaction, followed by the introduction of the 1,1-dioxide group . The benzamido and benzoate groups could be introduced through subsequent substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the thiazinan ring and the various substituents. The 1,1-dioxide group would introduce some polarity to the molecule, while the benzamido and benzoate groups could participate in pi stacking interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The thiazinan ring could potentially undergo electrophilic aromatic substitution reactions, while the benzamido and benzoate groups could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 1,1-dioxide group and the potential for hydrogen bonding from the benzamido group could make this compound somewhat soluble in polar solvents .Scientific Research Applications
Antimycobacterial Activity : One study focused on similar compounds to Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate, demonstrating potential as antimycobacterials. These compounds showed significant activity against mycobacterial species such as M. avium subsp. paratuberculosis and M. intracellulare, surpassing the activity of standard drugs like ciprofloxacin and isoniazid (Tengler et al., 2013).
Polymer Synthesis : Another application involves the synthesis of ortho-linked polyamides using similar chemical structures. These polyamides exhibit desirable properties like high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).
X-ray Crystallography : Butyl and glycosyl derivatives of similar chemical structures have been synthesized and analyzed using X-ray crystallography. This research contributes to a deeper understanding of molecular structures and potential applications in various fields, including pharmaceuticals (El Ashry et al., 2011).
NOSH-Aspirin Development : In pharmaceutical research, compounds structurally related to Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate, like NOSH-Aspirin, show promising results in inhibiting the growth of various human cancer cell lines. These compounds represent a new class of anti-inflammatory pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).
Catalysis in Organic Synthesis : A study utilized similar benzamides in the development of a Cp*Co(III)-catalyzed C-H amidation process. This process is relevant for the preparation of pharmaceuticals and pesticides, highlighting the compound's role in facilitating complex organic synthesis (Chirila et al., 2018).
Antimicrobial Activity : Derivatives of 4-butyl-2H-benzo[1,4]thiazin-3-one, similar in structure, have shown antimicrobial activity. Their synthesis and antimicrobial properties were explored, contributing to the field of medicinal chemistry and drug development (Guarda et al., 2001).
Future Directions
properties
IUPAC Name |
butyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-3-15-29-22(26)18-6-10-19(11-7-18)23-21(25)17-8-12-20(13-9-17)24-14-4-5-16-30(24,27)28/h6-13H,2-5,14-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSWYQEEHMKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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